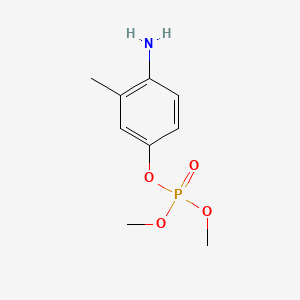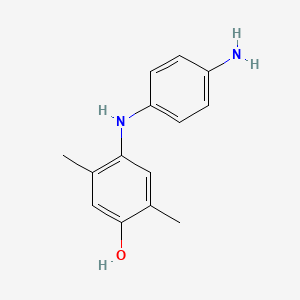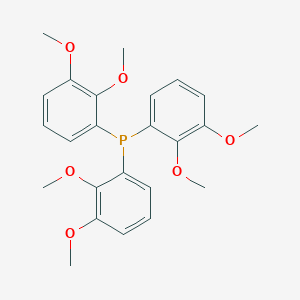![molecular formula C12H16O B14620259 2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one CAS No. 58729-27-4](/img/structure/B14620259.png)
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C11H16O It is a derivative of cyclopentenone, featuring a cyclopentene ring substituted with a methyl group and a cyclopent-1-en-1-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the Claisen condensation of cyclopentanone derivatives, followed by decarboxylation and isomerization. Another method includes the acid-catalyzed dehydration of cyclopentanediols .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique aroma profile
Mecanismo De Acción
The mechanism of action of 2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes. For instance, its enone moiety can undergo Michael addition, forming covalent bonds with nucleophiles in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: A simpler analog with a similar cyclopentene ring structure.
Jasmone: A related compound with a similar enone structure, known for its use in fragrances.
2,3-Dimethyl-2-cyclopentenone: Another analog with additional methyl groups on the cyclopentene ring.
Uniqueness
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Número CAS |
58729-27-4 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(cyclopenten-1-ylmethyl)-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H16O/c1-9-6-7-12(13)11(9)8-10-4-2-3-5-10/h4H,2-3,5-8H2,1H3 |
Clave InChI |
LCLOWQCGKMPDDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1)CC2=CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


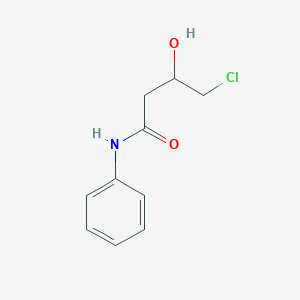
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)

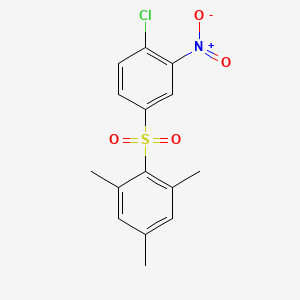

![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)
